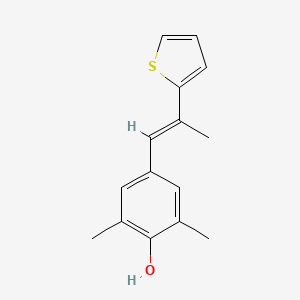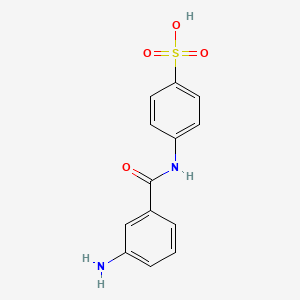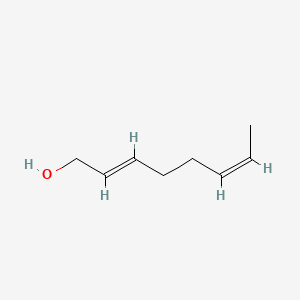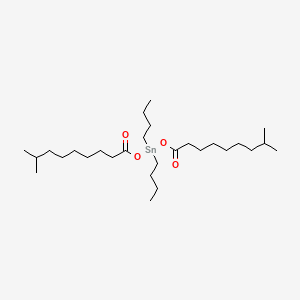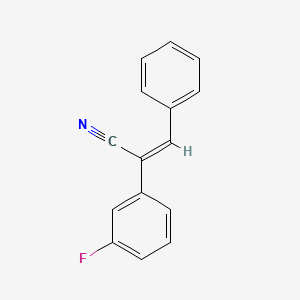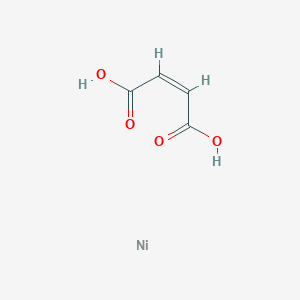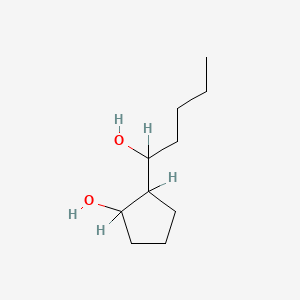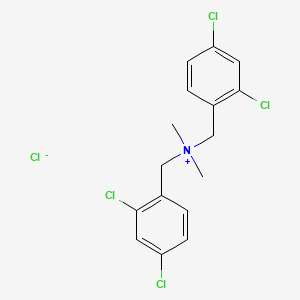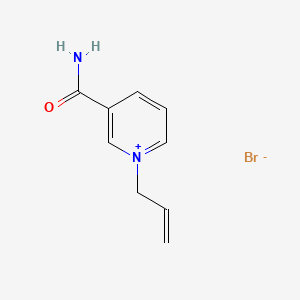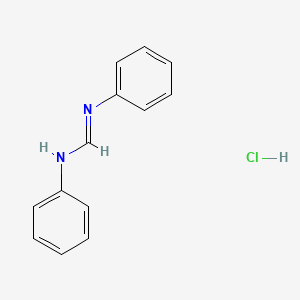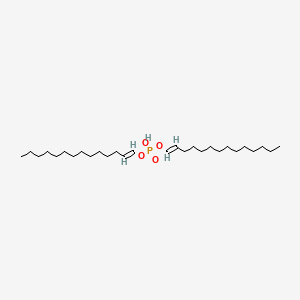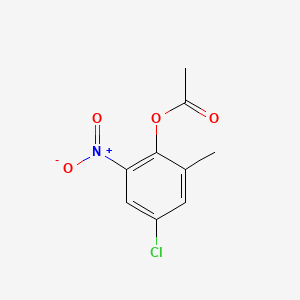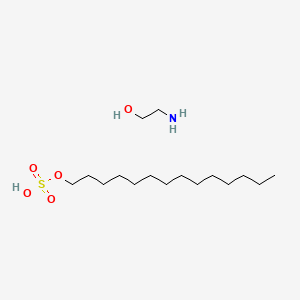
(2-Hydroxyethyl)ammonium tetradecyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 299-337-6, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene follows a similar nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The final product is purified through crystallization and other separation techniques to obtain high-purity 2,4,6-trinitrotoluene.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products
Reduction: The reduction of 2,4,6-trinitrotoluene can produce compounds like 2,4,6-triaminotoluene.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学研究应用
2,4,6-trinitrotoluene has been extensively studied for its applications in:
Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Research on its toxicological effects and environmental impact.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in mining, construction, and demolition for its explosive properties.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases like nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
相似化合物的比较
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
Compared to its similar compounds, 2,4,6-trinitrotoluene is unique due to its stability and ease of handling. It has a relatively high melting point and is less sensitive to shock and friction, making it safer to transport and use in various applications.
属性
CAS 编号 |
93859-02-0 |
|---|---|
分子式 |
C16H37NO5S |
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-aminoethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2 |
InChI 键 |
RUIOETMATRXRTE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


